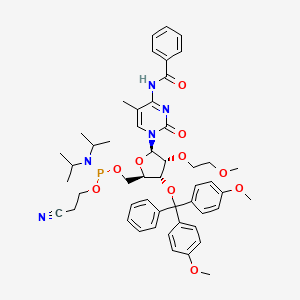![molecular formula C8H10N2O3S B13726579 (R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its fused ring system, which includes a pyridine ring, an oxathiazepine ring, and a sulfone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide typically involves a multi-step process. One common method includes the base-mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine, followed by intramolecular aromatic nucleophilic substitution (SNAr). This strategy allows for the formation of both C–N and C–O bonds simultaneously in a single step . The reaction conditions are relatively mild, often carried out at room temperature, and utilize cost-effective reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and cost-efficiency are likely to be applied. The use of transition metal-free catalysts and room temperature reactions are advantageous for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxathiazepine ring.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.
Wissenschaftliche Forschungsanwendungen
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Shares a similar sulfone group and has been studied for its PI3Kδ inhibitory activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its various pharmacological activities, including antimicrobial and antihypertensive properties.
Uniqueness
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H10N2O3S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)8-7(13-6)3-2-4-9-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
RYWQOHOBPCCTNF-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CC=N2 |
Kanonische SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


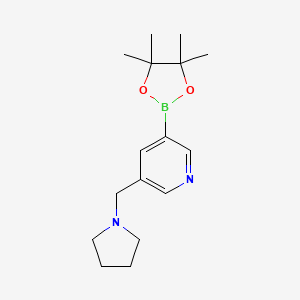

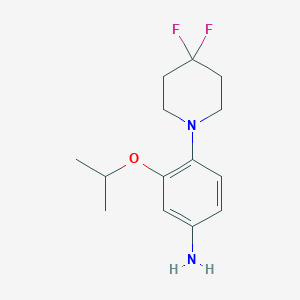
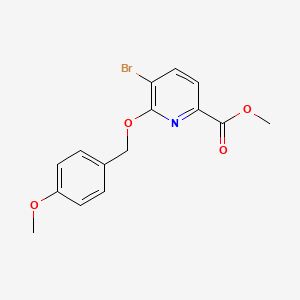
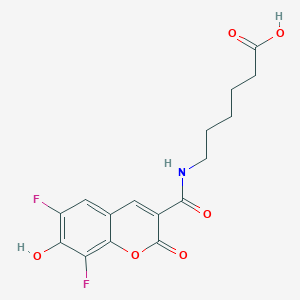
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
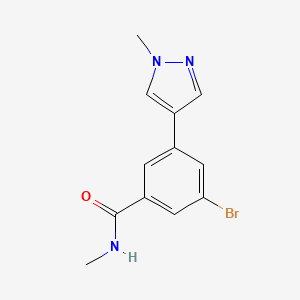
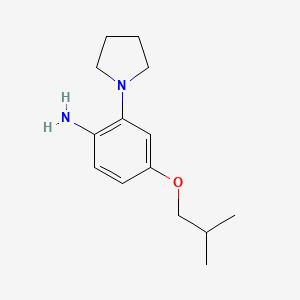
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
